4-(dimethylcarbamoyl)benzoic Acid
Overview
Description
4-(dimethylcarbamoyl)benzoic Acid is a chemical compound with the molecular formula C10H11NO3 . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of 4-(dimethylcarbamoyl)benzoic Acid includes a six-membered aromatic ring, a carboxylic acid group, and a tertiary amide group . The molecule contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(dimethylcarbamoyl)benzoic Acid include a molecular weight of 207.23 . It is a powder at room temperature .
Scientific Research Applications
Corrosion Inhibition
Specific Scientific Field
Materials Science, Corrosion Engineering
Summary of the Application
Benzoic acid derivatives, including 4-(dimethylcarbamoyl)benzoic Acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
Methods of Application or Experimental Procedures
The inhibition efficiency of benzoic acid derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
Results or Outcomes
The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .
Materials Research and Pharmaceutical Applications
Specific Scientific Field
Materials Science, Pharmaceutical Science
Summary of the Application
Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
Methods of Application or Experimental Procedures
These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
Results or Outcomes
Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .
Decarboxylative Hydroxylation
Specific Scientific Field
Organic Chemistry, Synthetic Chemistry
Summary of the Application
Decarboxylative hydroxylation is a process to synthesize phenols from benzoic acids via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This process is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications .
Methods of Application or Experimental Procedures
The process involves a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .
Results or Outcomes
This method overcomes the challenges associated with conventional decarboxylation of benzoic acids, enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .
Commercial Use
Specific Scientific Field
Industrial Chemistry
Summary of the Application
4-(dimethylcarbamoyl)benzoic Acid is commercially available and could potentially be used in various industrial applications .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the particular industrial process in which this compound is being used .
Results or Outcomes
The outcomes would also vary depending on the specific application .
Synthetic Chemistry
Specific Scientific Field
Synthetic Chemistry
Summary of the Application
4-(dimethylcarbamoyl)benzoic Acid could potentially be used in synthetic chemistry for the production of various compounds .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the particular synthetic process in which this compound is being used .
Results or Outcomes
The outcomes would also vary depending on the specific synthetic process .
Commercial Manufacturing
Summary of the Application
4-(dimethylcarbamoyl)benzoic Acid is commercially available and could potentially be used in various industrial manufacturing processes .
Methods of Application or Experimental Procedures
The specific methods of application would depend on the particular industrial process in which this compound is being used .
Results or Outcomes
The outcomes would also vary depending on the specific application .
Safety And Hazards
The safety data sheet for a related compound, 4-(Dimethylamino)benzoic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection .
properties
IUPAC Name |
4-(dimethylcarbamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJETBHEKJGOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylcarbamoyl)benzoic Acid | |
CAS RN |
34231-49-7 | |
Record name | 4-(dimethylcarbamoyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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